molecular formula C20H22BrNO5 B4225972 4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one

4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B4225972
M. Wt: 436.3 g/mol
InChI Key: PRKWRUVEZKJEID-UHFFFAOYSA-N
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Description

4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that features a quinolinone core structure substituted with bromine, ethoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to increase yield and reduce costs. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with bromine can yield brominated quinolinone derivatives, while reduction can produce the corresponding hydroquinolinone.

Scientific Research Applications

4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups can enhance its binding affinity and specificity towards these targets. The compound may exert its effects by modulating specific biochemical pathways, leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinolinone core. The presence of multiple methoxy groups, along with the bromine and ethoxy substituents, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO5/c1-5-27-15-7-6-11(21)8-12(15)13-9-17(23)22-14-10-16(24-2)19(25-3)20(26-4)18(13)14/h6-8,10,13H,5,9H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKWRUVEZKJEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one
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4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one
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4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 4
4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one
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4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
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4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one

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